Dielectric Loss Tangent (tan δ) – MgTiO₃ Ceramic vs. BaTiO₃ Thin Film at Microwave Frequencies
MgTiO₃ bulk ceramic exhibits a dielectric loss tangent of 4.5 × 10⁻⁵ at 8 GHz, as reported for metalorganic solution-deposited films measured on platinized Si substrates [1]. In a separate study on BaTiO₃ thin films deposited by sol-gel on Si substrates and characterized via CPW resonator S₂₁ parameters, the loss tangent was 0.012 at 3.60 GHz [2]. The loss of BaTiO₃ is approximately 267 times higher than that of MgTiO₃, a difference that directly governs the insertion loss and frequency selectivity achievable in microwave resonator and filter designs.
| Evidence Dimension | Dielectric loss tangent (tan δ) at microwave frequency |
|---|---|
| Target Compound Data | tan δ = 4.5 × 10⁻⁵ at 8 GHz (MgTiO₃ ceramic) |
| Comparator Or Baseline | tan δ = 0.012 at 3.60 GHz (BaTiO₃ thin film) |
| Quantified Difference | BaTiO₃ loss tangent is ~267× higher than MgTiO₃ |
| Conditions | MgTiO₃: metalorganic solution deposition on Pt/Si; BaTiO₃: sol-gel spin-coating on Si, CPW resonator measurement with VNA |
Why This Matters
For procurement decisions in microwave communication component manufacturing, the ~267-fold lower dielectric loss of MgTiO₃ directly translates to lower insertion loss and higher resonator Q, making it the preferred choice where signal integrity outweighs raw permittivity.
- [1] Kim, K. T., et al. (2001). MgTiO₃ thin films prepared by metalorganic solution deposition and their properties. Thin Solid Films, 385(1–2), 43–47. Reported dielectric constant of MgTiO₃ ceramics in the range 17–20 and tan δ = 4.5 × 10⁻⁵ at 8 GHz. View Source
- [2] Riaño-Rojas, J. C., et al. (2019). Microwave Frequency Characterization of Barium Titanate Films Obtained Via Sol-Gel. Determined εᵣ = 160 and tan δ = 0.012 at 3.60 GHz. View Source
